

N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-tert-Butylphenyl)acetamide

Cat. No.: B189656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-butylacetanilide, is an aromatic secondary amide. Its molecular structure consists of an acetamide group linked to a benzene ring which is para-substituted with a bulky tert-butyl group. This compound serves as a valuable intermediate in organic synthesis.[1] Its structure is foundational for the development of more complex molecules, including functionalized macrocycles used in supramolecular chemistry.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and key safety information.

Physicochemical and Spectroscopic Data

The properties of **N-(4-tert-Butylphenyl)acetamide** are summarized below. Quantitative data is presented in Table 1, with expected spectroscopic characteristics detailed in Table 2.

Table 1: Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide

Property	Value	Reference
IUPAC Name	N-(4-tert-butylphenyl)acetamide	
Synonyms	4'-tert-Butylacetanilide, 4-t-Butylacetanilide	[1]
CAS Number	20330-45-4	[1]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	Off-white to light brown solid	[1]
Melting Point	168-170 °C	[1]
Boiling Point	333.1 ± 21.0 °C (Predicted)	[1]
Density	1.010 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Sealed in a dry place, 2-8°C	[3]

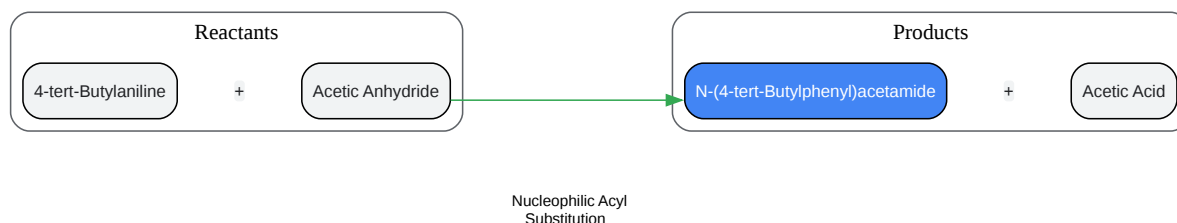
Table 2: Expected Spectroscopic Data for N-(4-tert-Butylphenyl)acetamide

Technique	Expected Peaks / Signals	Rationale
^1H NMR	$\delta \sim 7.4$ ppm (d, 2H), $\delta \sim 7.3$ ppm (d, 2H), $\delta \sim 7.5$ -8.0 ppm (s, 1H, NH), $\delta \sim 2.1$ ppm (s, 3H, COCH_3), $\delta \sim 1.3$ ppm (s, 9H, $\text{C}(\text{CH}_3)_3$)	Para-substituted aromatic protons appear as two doublets. The amide proton (NH) is a broad singlet with a variable chemical shift. The acetyl and tert-butyl protons appear as sharp singlets due to the absence of adjacent protons.
^{13}C NMR	$\delta \sim 168$ -170 ($\text{C}=\text{O}$), $\delta \sim 145$ -148 (Ar-C), $\delta \sim 135$ -138 (Ar-C), $\delta \sim 126$ (Ar-CH), $\delta \sim 119$ -120 (Ar-CH), $\delta \sim 34$ (quaternary C), $\delta \sim 31$ (tert-butyl CH_3), $\delta \sim 24$ (acetyl CH_3)	The spectrum shows characteristic peaks for the amide carbonyl, four distinct aromatic carbons due to symmetry, the quaternary and primary carbons of the tert-butyl group, and the acetyl methyl carbon. [4] [5]
IR (cm^{-1})	~ 3300 (N-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2960 (Aliphatic C-H stretch), ~ 1665 (Amide I, $\text{C}=\text{O}$ stretch), ~ 1540 (Amide II, N-H bend), ~ 1600 & 1480 (Aromatic $\text{C}=\text{C}$ stretch)	The spectrum is dominated by a strong carbonyl absorption (Amide I band) and a prominent N-H stretching vibration. Aromatic and aliphatic C-H stretches appear just above and below 3000 cm^{-1} , respectively. [6] [7]

Synthesis of N-(4-tert-Butylphenyl)acetamide

The most direct and common method for synthesizing **N-(4-tert-Butylphenyl)acetamide** is through the N-acetylation of 4-tert-butylaniline. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, and proceeds via a nucleophilic acyl substitution mechanism.[\[8\]](#)

Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(4-tert-Butylphenyl)acetamide** via N-acetylation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-acetylation of aromatic amines.[8]

Materials:

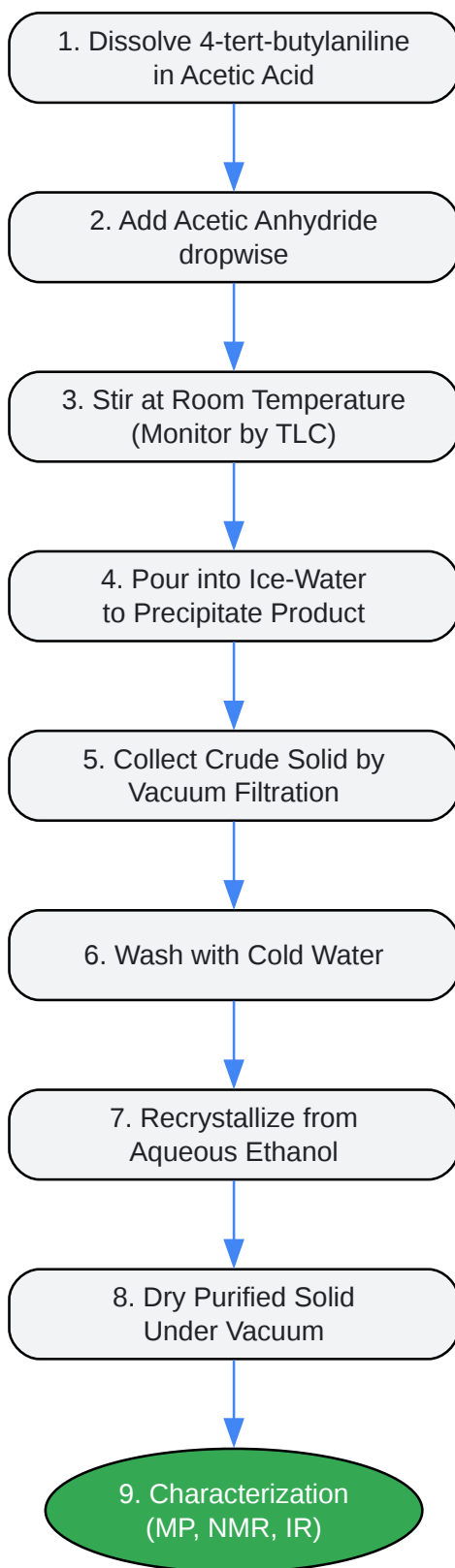
- 4-tert-Butylaniline
- Acetic Anhydride
- Glacial Acetic Acid (optional, as solvent)
- Deionized Water
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (10 mL).

- **Acetylation:** While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 3.6 mL, 38.5 mmol, 1.15 eq.) dropwise. The reaction is exothermic; a water bath can be used for cooling to maintain a controlled temperature.
- **Reaction:** After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Precipitation (Workup):** Upon completion, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude **N-(4-tert-Butylphenyl)acetamide** will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.
- **Purification:** The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water) until it fully dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification of **N-(4-tert-Butylphenyl)acetamide**.

Applications

N-(4-tert-Butylphenyl)acetamide is primarily utilized as a chemical intermediate in organic synthesis.^[1] The presence of the reactive amide functional group and the bulky, lipophilic tert-butyl group makes it a useful building block for constructing more complex target molecules. For instance, it has been used as a precursor for functionalizing p-tert-butylthiacalix^[1]arenes, which are macrocyclic compounds studied for their ability to selectively bind anionic guests.^[2]

Safety and Handling

While a specific safety data sheet (SDS) for **N-(4-tert-Butylphenyl)acetamide** is not widely available, data from structurally related acetanilides should be considered for handling.

- General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[3]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 2. N-(4-tert-butylphenyl)-2-(N-phenylmethanesulfonamido)acetamide | Molport-043-684-927 | Novel [molport.com]
- 3. chiralen.com [chiralen.com]
- 4. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) ¹³C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Acetamide, N-phenyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189656#n-4-tert-butylphenyl-acetamide-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com